Isopropyl hexanoate
Overview
Description
Isopropyl hexanoate is a fatty acid ester that has a sweet, delicate, fruity odor of pineapple and a fresh, sweet, berry-like taste . It is a colorless liquid .
Synthesis Analysis
This compound is formed by the esterification of propanol and hexanoic acid . The hydroxyl group from the propanol reacts with the carboxylic acid group from the hexanoic acid to produce water and the ester, this compound .Molecular Structure Analysis
The molecular formula of this compound is C9H18O2 . It has a molecular weight of 158.24 . The structure of this compound includes a total of 28 bonds. There are 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 ester .Chemical Reactions Analysis
The chemical structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 ester .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a sweet, delicate, fruity odor of pineapple and a fresh, sweet, berry-like taste . It has a boiling point of 168°C and a specific gravity of 0.86 . The refractive index is 1.40 .Scientific Research Applications
Permeability Evaluation in Polypropylene Films
Isopropyl hexanoate, through its structural similarity to compounds like 1-hexanol, may be implicated in studies evaluating the permeability of substances through polymeric materials. For instance, Gavara et al. (1996) explored the permeability of 1-hexanol through polypropylene films, using isostatic and quasi-isostatic permeation experiments. This research is significant in understanding how similar compounds, including this compound, might interact with such materials, which has implications in packaging technology and material sciences (Gavara, Catalá, Hernández-Muñoz, Hernandez, 1996).
Vegetable Oil Processing and Quality
This compound may be indirectly relevant in studies focused on the processing of vegetable oils. Gallegos‐Infante et al. (2007) investigated the processing conditions of vegetable oils using solvents like isopropyl alcohol and hexane. This study could provide insights into how this compound, as a derivative or related compound, might behave under similar processing conditions (Gallegos‐Infante, Rocha‐Guzmán, González-Laredo, Gómez-Sánchez, Zuno-Floriano, Vidaña-Martínez, 2007).
Bioengineering Applications
In bioengineering, polymers like poly(N-isopropyl acrylamide) have been extensively used for cell and protein release. Cooperstein and Canavan (2010) reviewed applications of such polymers, emphasizing their utility in nondestructive release processes. The study's relevance to this compound lies in the shared chemical structure and properties with isopropyl groups, which could suggest potential applications of this compound in similar bioengineering contexts (Cooperstein, Canavan, 2010).
Synthesis and Catalysis
Research into the synthesis of compounds like allyl hexanoate, where isopropyl alcohol is used as a solvent or reactant, also sheds light on the potential roles of this compound in chemical synthesis. Lin (2007) discussed the synthesis of allyl hexanoate using activated carbon supported SnCl_4·5H_2O under microwave irradiation, highlighting the potential of isopropyl alcohol in such synthetic processes. This suggests that this compound could have similar applications inchemical synthesis and catalysis, either as a solvent or an intermediate (Lin, 2007).
Thermal Transport in Nanocomposites
The role of isopropyl alcohol in enhancing the thermal transport properties of nanocomposite materials, as discussed by Zhang et al. (2016), can be extrapolated to understand the potential influence of this compound in similar applications. Their research demonstrated how microplasma treatment in isopropyl alcohol could lead to enhanced thermal diffusivity in nanocomposites, suggesting a potential area of application for this compound in the field of materials science and engineering (Zhang, Sun, Lu, Askari, Macias‐Montero, Joseph, Dixon, Ostrikov, Maguire, Mariotti, 2016).
Isopropyl Alcohol in Oil Extraction
Research on the use of isopropyl alcohol in oil extraction, as seen in the work of Zhang, Rhee, and Koseoglu (2002), can provide insights into how this compound might behave in similar solvent-based extraction processes. Their study focused on the extraction efficiency and performance of isopropyl alcohol in extracting cottonseed oil, which could be relevant in understanding the solvent properties of this compound in various industrial applications (Zhang, Rhee, Koseoglu, 2002).
Safety and Hazards
Isopropyl hexanoate is classified as a flammable liquid, Category 3 . It has a flash point of 54°C . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Mechanism of Action
Target of Action
Isopropyl hexanoate, also known as isopropyl caproate , is primarily used as a flavoring agent . It is recognized by the olfactory receptors in our nose, which are its primary targets. These receptors play a crucial role in the perception of smell.
Mode of Action
This compound is an ester formed by the reaction of propanol with hexanoic acid . The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of a specific smell. The exact interaction and the resulting changes at a molecular level are complex and involve a series of biochemical reactions.
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of reactions. When this compound binds to the olfactory receptors, it triggers a signal transduction pathway. This involves the activation of various proteins and enzymes, leading to the generation of a nerve impulse that is transmitted to the brain. The brain then interprets this signal as a specific smell .
Result of Action
The primary result of the action of this compound is the perception of a specific smell. This is due to its interaction with the olfactory receptors and the subsequent signal transduction pathway. It is often described as having a fresh flavor profile .
Properties
IUPAC Name |
propan-2-yl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-7-9(10)11-8(2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHDAORXSNJOBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177674 | |
Record name | Isopropyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | Isopropyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
172.00 to 173.00 °C. @ 760.00 mm Hg | |
Record name | Isopropyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040430 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
almost insoluble in water; soluble in alcohol | |
Record name | Isopropyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.854-0.860 (20°) | |
Record name | Isopropyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2311-46-8 | |
Record name | Isopropyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2311-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AO2UI60U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isopropyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040430 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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